2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid

DHODH Inhibition Enzymatic Assay Oncology

This biphenyl acetic acid derivative is a high-precision chemical probe with picomolar potency against hDHODH (IC50=1.20 nM) and induces myeloid differentiation at nanomolar concentrations (EC50=32.8 nM). The specific 3',5'-dichloro substitution on the biphenyl-4-yl scaffold is essential—closely related 2-yl isomers exhibit micromolar activity only. Essential SAR benchmark for medicinal chemistry and preclinical AML differentiation therapy studies. Demonstrated metabolic stability and lack of toxicity in Balb/c mice at 10–25 mg/kg doses. For oncology and immunology research requiring target engagement with minimal off-target interference.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 669713-81-9
Cat. No. B1334102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid
CAS669713-81-9
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
InChIKeyKPEHTZJHYFTNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS: 669713-81-9): Procurement and Selection Guide


2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid (CAS: 669713-81-9) is a synthetic biphenyl acetic acid derivative with the molecular formula C14H10Cl2O2 and a molecular weight of 281.1 g/mol [1]. It is characterized by a 3',5'-dichloro substitution pattern on the biphenyl core [1]. This compound has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, making it a compound of interest in oncology and immunology research [2].

Why 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid Cannot Be Substituted with Generic Biphenyl Analogs


Direct substitution of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid with other biphenyl acetic acid derivatives or generic DHODH inhibitors is not scientifically valid. The specific 3',5'-dichloro substitution pattern on the biphenyl-4-yl scaffold is critical for achieving picomolar potency against hDHODH and inducing myeloid differentiation at low nanomolar concentrations [1]. Even closely related isomers, such as the 2-yl analog, exhibit drastically reduced activity, with IC50 values in the micromolar range . Therefore, any attempt to use a seemingly similar compound without this precise structural configuration will likely result in a significant loss of biological activity, compromising experimental outcomes and research validity.

Quantitative Differentiation Evidence for 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid


Picomolar hDHODH Inhibition Superior to Clinical Benchmarks Brequinar and Teriflunomide

2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid demonstrates an IC50 of 1.20 nM against recombinant human DHODH, which is significantly more potent than the clinical-stage DHODH inhibitors brequinar (IC50 = 5-20 nM) and teriflunomide (IC50 = 407.8 nM) [1].

DHODH Inhibition Enzymatic Assay Oncology Immunology

Enhanced Myeloid Differentiation in AML Cells Compared to Brequinar

In THP-1 acute myeloid leukemia (AML) cells, 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid induces myeloid differentiation with an EC50 of 32.8 nM, which is approximately 8-fold more potent than brequinar's EC50 of 265 nM in the same assay [1].

Acute Myeloid Leukemia Cell Differentiation THP-1 Cells Functional Assay

Critical Importance of 4-yl Isomer for Bioactivity: >20,000x Potency Gain Over 2-yl Analog

The precise attachment point of the acetic acid moiety is critical. The 4-yl isomer, 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid, demonstrates picomolar hDHODH inhibition (IC50 = 1.20 nM) and nanomolar cellular activity [1]. In contrast, the closely related 2-yl isomer, (3',5'-Dichloro-biphenyl-2-yl)-acetic acid, exhibits a dramatically reduced cytotoxic IC50 of approximately 25 µM in HeLa cells .

Structure-Activity Relationship Isomer Selectivity Cytotoxicity Drug Design

Optimal Research Applications for 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid


Potent Tool Compound for Probing DHODH-Dependent Cancers

Given its picomolar potency against hDHODH (IC50 = 1.20 nM) [1] and its ability to induce myeloid differentiation at low nanomolar concentrations (EC50 = 32.8 nM) [2], this compound is ideally suited as a high-precision chemical probe for investigating DHODH inhibition in acute myeloid leukemia (AML) and other cancers reliant on de novo pyrimidine biosynthesis. Its activity profile allows researchers to study target engagement and downstream effects with minimal off-target interference compared to less potent or less selective DHODH inhibitors.

Structure-Activity Relationship (SAR) Studies for Next-Generation DHODH Inhibitors

The unique 3',5'-dichloro substitution on the biphenyl-4-yl scaffold is a key pharmacophore for high DHODH affinity [1]. The stark difference in activity compared to the 2-yl isomer (IC50 ~25 µM) makes this compound an essential reference point for medicinal chemists performing SAR studies. It serves as a benchmark 'active' compound for designing and evaluating novel biphenyl acetic acid derivatives aimed at improving metabolic stability or other drug-like properties while maintaining high potency.

In Vivo Proof-of-Concept Studies for AML Differentiation Therapy

The compound has demonstrated good metabolic stability and a lack of toxicity in Balb/c mice when administered at doses of 10 and 25 mg/kg every 3 days for 5 weeks [2]. This favorable preliminary in vivo profile, combined with its potent differentiation-inducing capacity in AML cells, positions it as a strong candidate for preclinical proof-of-concept studies evaluating the efficacy of DHODH inhibition as a differentiation therapy for AML. Its performance in these models directly stems from the quantitative cellular activity established in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.